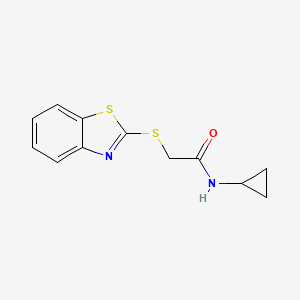

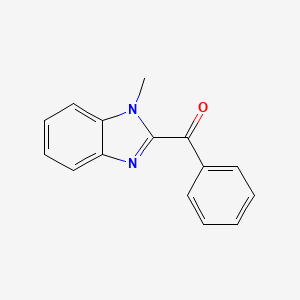

![molecular formula C17H12ClN3O B5537948 N'-[(2-氯-3-喹啉基)亚甲基]苯甲酰肼](/img/structure/B5537948.png)

N'-[(2-氯-3-喹啉基)亚甲基]苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide involves the reaction of 2-chloro-3-quinolinecarbaldehyde with substituted benzohydrazides. This process is characterized by the use of IR and 1H NMR spectroscopy for structural characterization. The synthesis pathway highlights the compound's potential for further chemical modifications and its role as an intermediate in producing various organic compounds (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide and its derivatives can be analyzed through crystallography and spectroscopy methods. Studies have shown that such compounds can exist in cis or trans configurations and the dihedral angles between the rings in the structure can significantly vary. For example, in 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, the molecule exists in a cis configuration, with a notable dihedral angle between the two substituted benzene rings, highlighting the structural diversity within this class of compounds (Fun et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and oxidation, to form different structures such as triazoles and tetrazoles. The versatility in chemical reactions is a testament to their chemical properties, enabling the synthesis of complex molecules for potential applications in medicinal chemistry and other fields (Ito et al., 1980).

Physical Properties Analysis

The physical properties of N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and material science. These properties are often determined using techniques such as X-ray crystallography and differential scanning calorimetry (DSC) to understand better the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are vital for understanding the compound's potential applications. Studies on compounds like N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide reveal their ability to bind to metal ions, exhibit fluorescence upon interaction with certain ions, and their potential antimicrobial activities. These properties are explored through various spectroscopic methods and biological assays to determine the compound's applicability in different fields (Wang et al., 2018).

科学研究应用

化学暴露和健康影响

血液毒性和苯暴露

研究表明,暴露于苯(一种与喹啉衍生物在结构上相关的化合物)会导致严重的血液毒性。这在暴露于低水平苯的工人中尤为明显,其影响包括白细胞和血小板计数减少,这突出了此类化学物质对血液和骨髓的毒性影响,即使暴露水平低于职业标准。已发现关键代谢酶中的遗传变异会影响对苯血液毒性的易感性,这表明遗传易感性在暴露个体中观察到的不良健康影响中起作用 (Lan et al., 2004).

环境酚类和产前暴露

对来自华南的孕妇中的合成酚类抗氧化剂(SPA)的研究揭示了对这些化合物的显着产前暴露。研究发现母体和胎儿样本中经常检测到 SPA 及其主要转化产物,这表明这些化学物质通过胎盘传递。这项研究提供了证据,表明在关键的发育时期广泛接触潜在有害的合成化学物质 (Du et al., 2019).

化学物质对 DNA 和基因表达的影响

苯暴露中的 DNA 甲基化模式

一项关于暴露于低剂量苯的受试者中 DNA 甲基化模式变化的研究揭示了异常的表观遗传变化,例如全局性低甲基化和基因特异性高/低甲基化。这表明即使在低水平的情况下,暴露于苯等化学物质也会诱导 DNA 甲基化的显着改变,可能导致急性髓细胞白血病 (AML) 等疾病 (Bollati et al., 2007).

ERCC3 启动子甲基化和苯血液毒性

研究已将 ERCC3 启动子区域中的特定 CpG 位点甲基化与苯血液毒性联系起来。这项研究展示了 CpG 特异性 DNA 甲基化如何导致苯诱导的血液毒性,突出了环境化学物质暴露和遗传因素在毒性发展中的复杂相互作用 (Zheng et al., 2017).

属性

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h1-11H,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDKCXAAJGBTLT-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

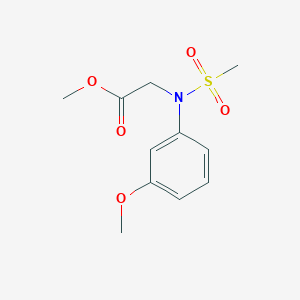

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)